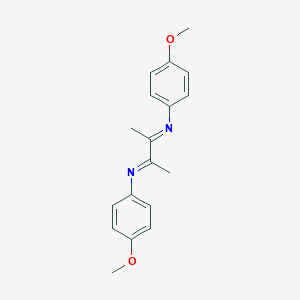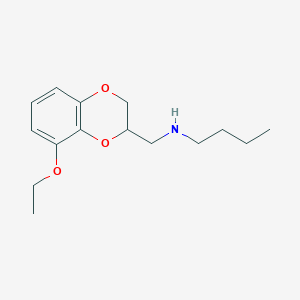
Ethomoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethomoxane is a synthetic compound that belongs to the class of psychoactive drugs known as psychostimulants. It was first synthesized in the 1960s by a team of researchers led by Dr. Paul Janssen at Janssen Pharmaceutica in Belgium. Ethomoxane has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Mécanisme D'action
The exact mechanism of action of ethomoxane is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of ethomoxane.
Effets Biochimiques Et Physiologiques
In addition to its effects on neurotransmitter levels, ethomoxane has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which are common side effects of psychostimulants. Ethomoxane has also been found to increase locomotor activity in animals, indicating its potential as a treatment for disorders characterized by hypoactivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethomoxane in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is essential for conducting preclinical and clinical studies. However, one limitation of using ethomoxane in lab experiments is its potential for abuse. Ethomoxane is a psychostimulant, and its effects on neurotransmitter levels can lead to addiction and other adverse effects.
Orientations Futures
There are several future directions for research on ethomoxane. One area of interest is the development of new formulations of the compound that can be administered in novel ways, such as transdermal patches or inhalers. Another direction for research is the investigation of the potential use of ethomoxane in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is a need for further research into the long-term effects of ethomoxane use, particularly with regard to its potential for addiction and other adverse effects.
Méthodes De Synthèse
The synthesis of ethomoxane involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield ethomoxane hydrochloride, which is the salt form of the compound. The overall yield of this synthesis process is around 50%.
Applications De Recherche Scientifique
Ethomoxane has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, ethomoxane has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in mood regulation and attention. These effects have led to investigations into the use of ethomoxane as a treatment for depression and Ethomoxane.
Propriétés
Numéro CAS |
16509-23-2 |
|---|---|
Nom du produit |
Ethomoxane |
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Clé InChI |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
SMILES canonique |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Autres numéros CAS |
793603-27-7 6038-78-4 |
Numéros CAS associés |
6038-78-4 (hydrochloride) |
Synonymes |
ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



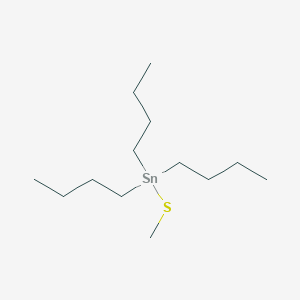
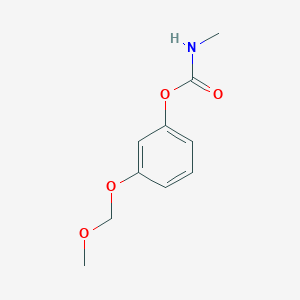
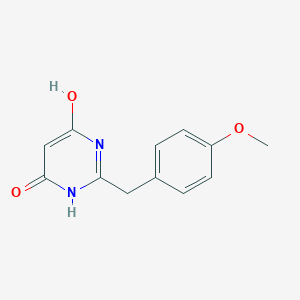
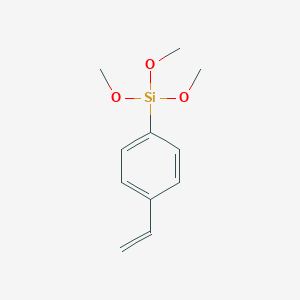
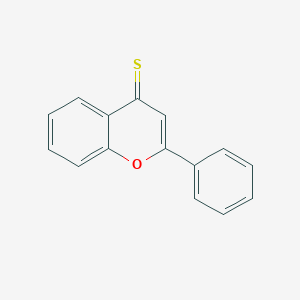
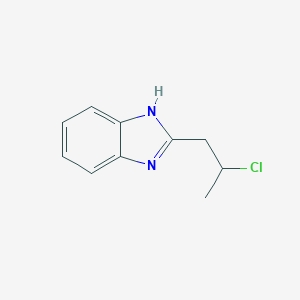
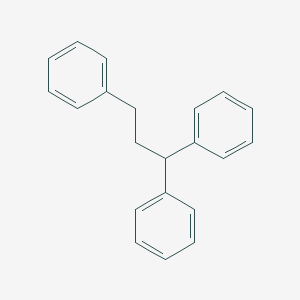
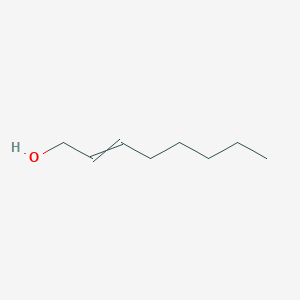
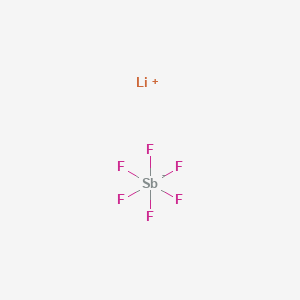
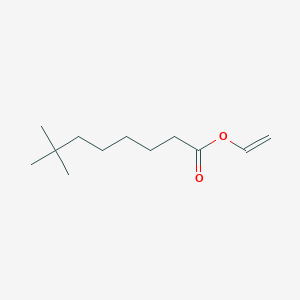
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
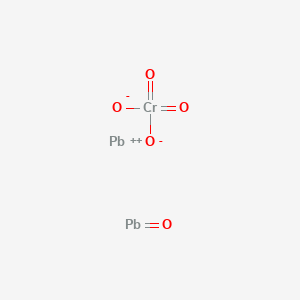
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
